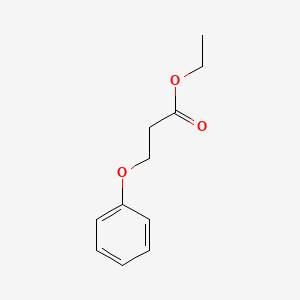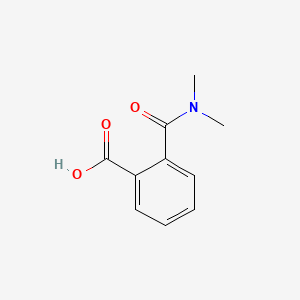
Ethyl-N-(4-Hydroxyphenyl)carbamat
Übersicht
Beschreibung
Ethyl 4-hydroxyphenylcarbamate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-hydroxyphenylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-hydroxyphenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxyphenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Ethyl-N-(4-Hydroxyphenyl)carbamat wurde als synthetische Verbindung mit antioxidativen Eigenschaften identifiziert. Es wird zur Behandlung von Erkrankungen wie Erythem, Hautrötung und Entzündungen eingesetzt. Seine antioxidativen Fähigkeiten machen es zu einer wertvollen Verbindung in dermatologischen Anwendungen .
Haarentfärbung
Diese Verbindung zeigt auch die Fähigkeit, Haare zu entfärben. Diese Anwendung ist besonders relevant in der kosmetischen Forschung, wo eine Veränderung der Haarfarbe gewünscht ist .
Synthese von Aminophenolen
This compound dient als Vorläufer für die Synthese von Aminophenolen. Aminophenole sind biologisch aktive Verbindungen, die in verschiedenen Pflanzen, Tieren und Menschen gefunden wurden, was seine Bedeutung in der biochemischen Forschung zeigt .
Arzneimittelentwicklung und pharmazeutische Chemie
Im Bereich der Arzneimittelentwicklung und pharmazeutischen Chemie ist die Carbamateinheit von this compound entscheidend. Es nimmt über die Carboxylgruppe und das Rückgrat-NH an Wasserstoffbrückenbindungen teil. Substitution an den O- und N-Enden eines Carbamats bietet Möglichkeiten zur Modulation biologischer Eigenschaften und zur Verbesserung der Stabilität und pharmakokinetischen Eigenschaften .
Analytische Methoden in der Lebensmittel- und Getränkeprüfung
Ethyl-4-Hydroxyphenylcarbamat ist an analytischen Methoden zur Bestimmung der Ethylcarbamatkonsentration in Lebensmitteln und Getränken beteiligt. Das Bestimmungsverfahren umfasst extraktive Techniken und Vorkonzentrationsschritte, gefolgt von der Analyse mittels Gaschromatographie gekoppelt mit Massenspektrometrie (GC-MS) .
Gentechnikproduktion
Die Verbindung wird auch im Zusammenhang mit der gentechnischen Produktion erwähnt, um die Anhäufung von Ethylcarbamaten (EC) in fermentierten Lebensmitteln zu verhindern, was für die Lebensmittelsicherheit unerlässlich ist .
Wirkmechanismus
Target of Action
Ethyl N-(4-hydroxyphenyl)carbamate, also known as Ethyl 4-hydroxyphenylcarbamate, is a synthetic compound that is used as an antioxidant . The primary targets of Ethyl N-(4-hydroxyphenyl)carbamate are enzymes involved in the metabolism of amines . These enzymes play a crucial role in various biological processes, including the synthesis of peptides .
Mode of Action
Ethyl N-(4-hydroxyphenyl)carbamate interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of Ethyl N-(4-hydroxyphenyl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction leads to changes in the activity of the target enzymes, thereby influencing the metabolic processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by Ethyl N-(4-hydroxyphenyl)carbamate involve the metabolism of amines and the synthesis of peptides . Ethyl N-(4-hydroxyphenyl)carbamate, being a carbamate, serves as a protecting group for amines, thereby influencing the synthesis of peptides . The downstream effects of these pathways can have significant impacts on various biological processes, including immune response and cellular growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl N-(4-hydroxyphenyl)carbamate influence its bioavailability. Ethyl N-(4-hydroxyphenyl)carbamate is metabolized by human enzymes into arbutin, ellagic acid, and 4-hydroxyphenylacetic acid . The human body converts ellagic acid into ellagic acid glucuronide, which may be excreted in urine or bile . These metabolic processes impact the bioavailability of Ethyl N-(4-hydroxyphenyl)carbamate and its overall effectiveness.
Result of Action
The molecular and cellular effects of Ethyl N-(4-hydroxyphenyl)carbamate’s action are primarily related to its role as an antioxidant . It is used to treat erythema, skin redness, and inflammation . Additionally, it has the ability to decolorize hair . On a molecular level, Ethyl N-(4-hydroxyphenyl)carbamate can bind to DNA, which may contribute to its carcinogenic potential .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl N-(4-hydroxyphenyl)carbamate. For instance, the chemical reaction between urea and ethanol, which is a key reaction for Ethyl N-(4-hydroxyphenyl)carbamate formation in wine, is exponentially accelerated at elevated temperatures . Moreover, the use of pesticides, including carbamates, in agriculture can lead to their persistence in the environment, impacting non-target biota and leading to ecological disturbance .
Zukünftige Richtungen
While specific future directions for Ethyl 4-hydroxyphenylcarbamate were not found in the search results, the development of carbohydrate-containing drugs seems to have slowed down in recent years . Potential directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Eigenschaften
IUPAC Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNKUVYBNETOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345163 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-95-7 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


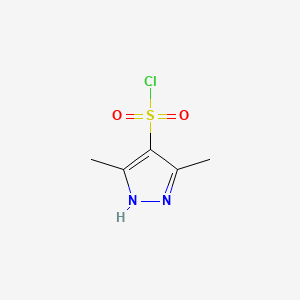
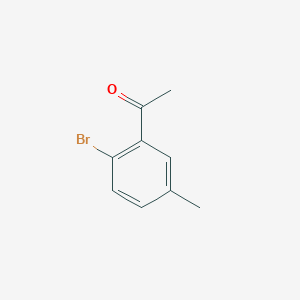
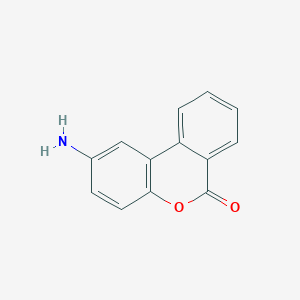

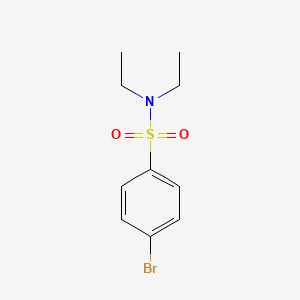

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)
